

Technical Guide: 1-Bromo-2-chloro-4-ethylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-2-chloro-4-ethylbenzene

Cat. No.: B2527302

[Get Quote](#)

CAS Number: 1369951-03-0

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical and physical properties, synthesis, safety and handling, and potential applications of **1-Bromo-2-chloro-4-ethylbenzene**, a halogenated aromatic compound of interest in synthetic and medicinal chemistry.

Chemical and Physical Properties

1-Bromo-2-chloro-4-ethylbenzene is a substituted benzene derivative with the molecular formula C_8H_8BrCl .^[1] It is a liquid at room temperature and is characterized by the presence of bromine, chlorine, and an ethyl group attached to the benzene ring. This unique substitution pattern makes it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of **1-Bromo-2-chloro-4-ethylbenzene**

Property	Value	Reference
CAS Number	1369951-03-0	[1] [2] [3]
Molecular Formula	C ₈ H ₈ BrCl	[1]
Molecular Weight	219.51 g/mol	
Physical Form	Liquid	
Purity	≥95%	[2]
IUPAC Name	1-bromo-2-chloro-4-ethylbenzene	

Note: Specific boiling point, melting point, and density data for this compound are not readily available in the searched literature. These properties would need to be determined experimentally.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-Bromo-2-chloro-4-ethylbenzene** was not found in the reviewed literature, a general approach can be inferred from standard electrophilic aromatic substitution reactions. The synthesis would likely involve the bromination and chlorination of 4-ethylbenzene or the ethylation of 1-bromo-2-chlorobenzene. The precise order and reaction conditions would be critical to achieving the desired isomer.

For illustrative purposes, a documented synthesis of a structurally related compound, 1-bromo-4-(2-chloroethyl)benzene, is presented below. This procedure highlights the types of reagents and conditions that might be adapted for the synthesis of the title compound.

Experimental Protocol: Synthesis of 1-Bromo-4-(2-chloroethyl)benzene (Illustrative)

This protocol describes the anti-Markovnikov hydrochlorination of a styrene derivative, which is a different synthetic transformation but provides insight into the handling of related halogenated compounds.

Materials:

- β -methylstyrene (substrate)
- 9-mesityl-10-methylacridinium tetrafluoroborate (photocatalyst)
- 2,6-lutidine hydrochloride (chlorine source)
- 4-methoxythiophenol (hydrogen atom donor)
- Chloroform (CHCl_3) / 2,2,2-trifluoroethanol (TFE) (solvent)
- Dichloromethane (extraction solvent)
- Saturated aqueous sodium bicarbonate
- Silica gel

Procedure:

- A flame-dried 2-dram vial is equipped with a magnetic stir bar.
- 9-mesityl-10-methylacridinium tetrafluoroborate (5.0 mol%) and 2,6-lutidine hydrochloride (2.0 equiv.) are added to the vial under an inert atmosphere.^[4]
- A solvent mixture of CHCl_3 /TFE (2.5:1 by volume) is added to achieve a concentration of approximately 0.55 M.^[4]
- The liquid substrate, β -methylstyrene (1.0 equiv.), is added via microsyringe.^[4]
- The hydrogen atom donor, 4-methoxythiophenol (20 mol%), is added via microsyringe.^[4]
- The vial is sealed with a Teflon-coated septum cap, and the reaction mixture is irradiated with a 450 nm light source for the required time.^[4]
- Upon completion, the reaction is quenched by the careful addition of saturated aqueous sodium bicarbonate.^[4]
- The organic and aqueous phases are allowed to separate. The organic phase is collected, and the aqueous phase is extracted twice with dichloromethane.^[4]

- The combined organic portions are passed through a short plug of silica gel.[4]
- The solvent is removed under reduced pressure to yield the crude product.
- The final product is isolated and purified by silica gel chromatography.[4]

Applications in Drug Development

Halogenated aromatic compounds are crucial building blocks in medicinal chemistry. The introduction of halogen atoms, such as bromine and chlorine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[5] These modifications can enhance binding affinity to biological targets, improve metabolic stability, and increase cell membrane permeability.

While specific applications of **1-Bromo-2-chloro-4-ethylbenzene** in drug development are not extensively documented in the public domain, its structural motifs are present in various pharmacologically active molecules. For instance, the related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a key intermediate in the synthesis of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[6] This suggests that **1-Bromo-2-chloro-4-ethylbenzene** could serve as a valuable starting material or intermediate for the synthesis of novel therapeutic agents.

The ethylbenzene moiety is also a common feature in drug candidates and can contribute to hydrophobic interactions with protein targets. The combination of the ethyl group with the two halogen atoms provides a unique scaffold for further chemical elaboration and optimization in drug discovery programs.

Safety and Handling

1-Bromo-2-chloro-4-ethylbenzene is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

GHS Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.

- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Personal Protective Equipment (PPE):

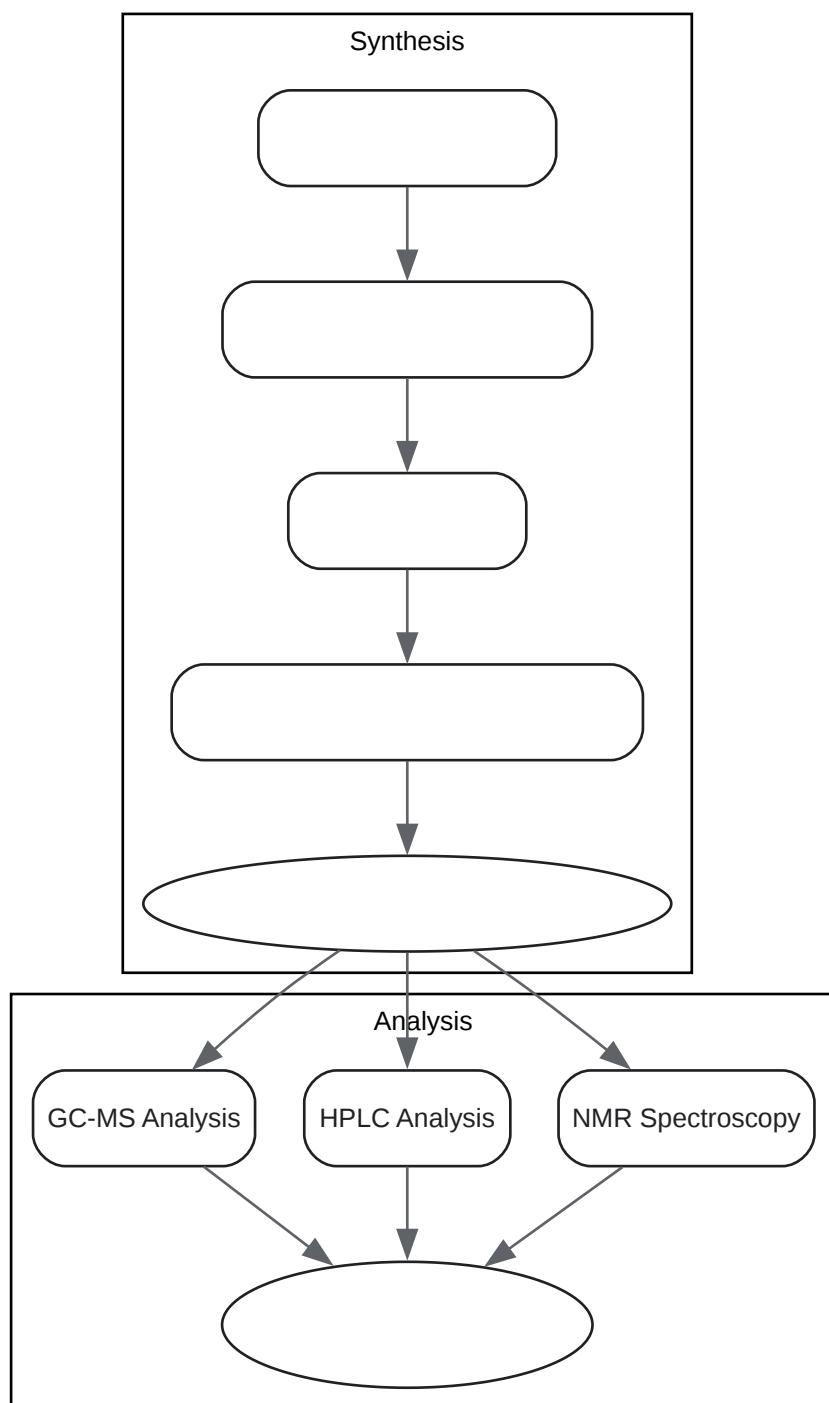
- Wear protective gloves, clothing, and eye/face protection.

Handling and Storage:

- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash skin thoroughly after handling.
- Store in a well-ventilated place. Keep container tightly closed.

Analytical Methods

The purity and identity of **1-Bromo-2-chloro-4-ethylbenzene** can be assessed using standard analytical techniques.


Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable method for analyzing volatile compounds like **1-Bromo-2-chloro-4-ethylbenzene**. It provides information on both the retention time (for purity assessment) and the mass spectrum (for structural confirmation).

High-Performance Liquid Chromatography (HPLC): HPLC can be used for purity determination, especially for less volatile impurities. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water) and UV detection would be appropriate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are essential for unambiguous structure elucidation and confirmation of the isomeric purity of the compound.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a logical workflow for the synthesis and subsequent analysis of **1-Bromo-2-chloro-4-ethylbenzene**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and analysis of **1-Bromo-2-chloro-4-ethylbenzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. americanelements.com [americanelements.com]
- 2. 1-Bromo-2-chloro-4-ethylbenzene 95% | CAS: 1369951-03-0 | AChemBlock [achemblock.com]
- 3. 1369951-03-0|1-Bromo-2-chloro-4-ethylbenzene|BLD Pharm [bldpharm.com]
- 4. 1-BROMO-4-(2-CHLOROETHYL)BENZENE synthesis - chemicalbook [chemicalbook.com]
- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 6. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Technical Guide: 1-Bromo-2-chloro-4-ethylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2527302#1-bromo-2-chloro-4-ethylbenzene-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com